![molecular formula C14H17IN2O B255659 N'-(2-ethylcyclopentylidene)-2-iodobenzohydrazide](/img/structure/B255659.png)
N'-(2-ethylcyclopentylidene)-2-iodobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylcyclopentylidene)-2-iodobenzohydrazide, commonly known as EIBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EIBN is a yellow solid that is soluble in organic solvents and has a molecular formula of C15H18IN3O.
Wirkmechanismus
EIBN is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β, EIBN can modulate these cellular processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects
EIBN has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that EIBN can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. EIBN has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
EIBN is a highly potent and selective inhibitor of GSK-3β, making it a valuable tool for studying the role of GSK-3β in various cellular processes. However, EIBN has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, EIBN can be toxic at high concentrations, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving EIBN. One area of interest is the development of EIBN-based anticancer agents. EIBN has shown promising results in vitro, and further studies could lead to the development of new cancer treatments. Another potential direction is the use of EIBN as a tool for studying the role of GSK-3β in various diseases, including Alzheimer's disease and diabetes. Finally, there is potential for the development of new synthetic methods for EIBN that could improve its solubility and reduce its toxicity.
Synthesemethoden
EIBN can be synthesized through a multistep process involving the reaction of 2-iodobenzoic acid with ethylcyclopentanone and hydrazine hydrate. The reaction yields EIBN as the final product in high purity.
Wissenschaftliche Forschungsanwendungen
EIBN has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. EIBN has been used as a key intermediate in the synthesis of various organic compounds, including pyrazoles, pyrimidines, and triazoles. EIBN has also been used as a starting material in the synthesis of potential anticancer agents.
Eigenschaften
Produktname |
N'-(2-ethylcyclopentylidene)-2-iodobenzohydrazide |
---|---|
Molekularformel |
C14H17IN2O |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
N-[(E)-(2-ethylcyclopentylidene)amino]-2-iodobenzamide |
InChI |
InChI=1S/C14H17IN2O/c1-2-10-6-5-9-13(10)16-17-14(18)11-7-3-4-8-12(11)15/h3-4,7-8,10H,2,5-6,9H2,1H3,(H,17,18)/b16-13+ |
InChI-Schlüssel |
CXVLOKWSDYUBNO-DTQAZKPQSA-N |
Isomerische SMILES |
CCC\1CCC/C1=N\NC(=O)C2=CC=CC=C2I |
SMILES |
CCC1CCCC1=NNC(=O)C2=CC=CC=C2I |
Kanonische SMILES |
CCC1CCCC1=NNC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.